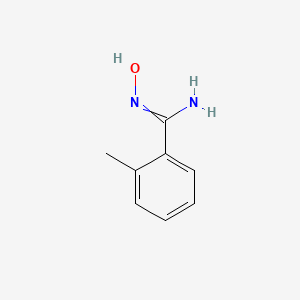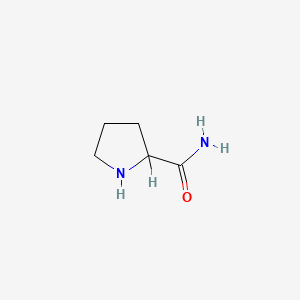
pyrrolidine-1-carboximidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “pyrrolidine-1-carboximidothioic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-1-carboximidothioic acid involves several steps, each requiring specific reagents and conditions. The initial step typically involves the preparation of a precursor molecule, which is then subjected to a series of chemical reactions to form the desired compound. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
pyrrolidine-1-carboximidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with different reagents under controlled conditions.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions include moderate temperatures and the presence of a catalyst to enhance the reaction rate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually carried out at low temperatures to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, and the reactions are often carried out in the presence of a solvent to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
pyrrolidine-1-carboximidothioic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of pyrrolidine-1-carboximidothioic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
pyrrolidine-1-carboximidothioic acid can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include:
CID 63015: This compound shares a similar core structure but differs in the functional groups attached to it.
CID 63014: Another related compound with slight variations in its molecular structure.
CID 53480481: This compound has a similar three-dimensional shape and functional group orientation.
The uniqueness of this compound lies in its specific functional groups and the way they interact with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
pyrrolidine-1-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c6-5(8)7-3-1-2-4-7/h1-4H2,(H2,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOGYTZMZEXJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(benzenesulfonyl)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B7777058.png)
![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carbohydrazide](/img/structure/B7777077.png)


![5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B7777100.png)


![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B7777124.png)

![3-[6-(diethylsulfamoyl)-3-propyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777138.png)

